2-methoxy-4-(2'-nitrovinyl)phenyl--N-acetyl-B-D-glucosaminide
Overview
Description
2-methoxy-4-(2’-nitrovinyl)phenyl–N-acetyl-B-D-glucosaminide is a complex organic compound with the molecular formula C15H19NO9. It is known for its role as a chromogenic substrate for β-glucosidase, an enzyme that catalyzes the hydrolysis of β-glucosides into glucose and other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(2’-nitrovinyl)phenyl–N-acetyl-B-D-glucosaminide typically involves the reaction of 2-methoxy-4-(2’-nitrovinyl)phenol with N-acetyl-B-D-glucosamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(2’-nitrovinyl)phenyl–N-acetyl-B-D-glucosaminide undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro compounds, amino derivatives, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-methoxy-4-(2’-nitrovinyl)phenyl–N-acetyl-B-D-glucosaminide has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of β-glucosidase.
Industry: Utilized in the production of diagnostic kits and reagents for biochemical assays.
Mechanism of Action
The compound acts as a chromogenic substrate for β-glucosidase. When hydrolyzed by the enzyme, it releases a chromophore that can be detected spectrophotometrically. This reaction is used to measure the activity of β-glucosidase in various biological samples. The molecular targets include the active site of β-glucosidase, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Similar Compounds
4-methylumbelliferyl N-acetyl-B-D-glucosaminide: Another chromogenic substrate used for similar enzymatic assays.
2-chloro-4-nitrophenyl-N-acetyl-B-D-glucosaminide: Used in spectrophotometric determination of enzyme activity.
Uniqueness
2-methoxy-4-(2’-nitrovinyl)phenyl–N-acetyl-B-D-glucosaminide is unique due to its specific chromogenic properties and its ability to provide accurate measurements of β-glucosidase activity in biological samples. Its structure allows for specific interactions with the enzyme, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
N-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O9/c1-11(21)18-17(26-2)14(22)16(23,8-9-19(24)25)13(10-20)28-15(17)27-12-6-4-3-5-7-12/h3-9,13-15,20,22-23H,10H2,1-2H3,(H,18,21)/b9-8+/t13-,14+,15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWRKXMTISIYOF-GVVSDTBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(C(C(C(OC1OC2=CC=CC=C2)CO)(C=C[N+](=O)[O-])O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@]1([C@H]([C@]([C@H](O[C@H]1OC2=CC=CC=C2)CO)(/C=C/[N+](=O)[O-])O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70622-74-1 | |
Record name | 2-Methoxy-4-(2'-nitrovinyl)phenyl-2-acetamido-2-deoxy-beta-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070622741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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